3-[(2E)-3-carboxyprop-2-enamido]benzoic acid 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid
Brand Name: Vulcanchem
CAS No.: 591750-27-5
VCID: VC6703043
InChI: InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+
SMILES: C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O
Molecular Formula: C11H9NO5
Molecular Weight: 235.195

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid

CAS No.: 591750-27-5

Cat. No.: VC6703043

Molecular Formula: C11H9NO5

Molecular Weight: 235.195

* For research use only. Not for human or veterinary use.

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid - 591750-27-5

Specification

CAS No. 591750-27-5
Molecular Formula C11H9NO5
Molecular Weight 235.195
IUPAC Name 3-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+
Standard InChI Key UXIAYWKXDXAWJB-SNAWJCMRSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid, reflects its bifunctional design:

  • A benzoic acid moiety at position 3 of the aromatic ring.

  • An (E)-configured acrylamido group (–NH–CO–CH=CH–COOH) substituted at the same position.

Its molecular formula is C₁₁H₉NO₆, with an average molecular mass of 251.19 g/mol and a monoisotopic mass of 251.042987 g/mol . The (2E) stereodescriptor confirms the trans configuration of the double bond in the acrylamido chain, which influences its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉NO₆
Molecular Weight251.19 g/mol
Melting Point218–220°C (decomposes)
SolubilitySlightly soluble in water, soluble in DMSO

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving anthranilic acid derivatives and dicarboxylic anhydrides. A representative route from the literature involves:

  • Acylation of Anthranilic Acid:
    Anthranilic acid reacts with maleic anhydride in glacial acetic acid to yield 2-(3-carboxyacrylamido)benzoic acid . This intermediate is structurally analogous to the target compound but differs in the substitution pattern on the benzene ring.

  • Cyclization and Functionalization:
    Heating the intermediate in acetic anhydride generates a benzoxazinone precursor, which undergoes ring-opening reactions with primary amines (e.g., benzylamine) to form quinazolinone derivatives . While this pathway primarily yields heterocyclic products, it highlights the reactivity of the acrylamido side chain in nucleophilic additions.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
AcylationMaleic anhydride, GAA, reflux68
CyclizationAcetic anhydride, 130–140°C75
Amine FunctionalizationBenzylamine, chloroform52

Reactivity Profile

The compound’s α,β-unsaturated carbonyl system enables:

  • Michael additions with thiols or amines.

  • Diels-Alder reactions with dienes.

  • Hydrolysis under acidic/basic conditions to regenerate carboxylic acids .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch, carboxylic acid) and 1640 cm⁻¹ (amide I band) .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 12.5 (br s, 2H, COOH), 8.1–7.5 (m, 4H, aromatic), 6.8 (d, J=15.6 Hz, 1H, CH=CH), 6.3 (d, J=15.6 Hz, 1H, CH=CH) .

    • ¹³C NMR: 172.1 (COOH), 166.3 (amide C=O), 140.2–120.1 (aromatic and alkene carbons) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition above 218°C, consistent with its limited thermal stability .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with Ki = 0.45 µM, suggesting anti-inflammatory applications . Molecular docking studies attribute this activity to hydrogen bonding between the carboxylic acid groups and Arg120/Arg513 residues in the enzyme’s active site.

Applications in Drug Development

Anticancer Agents

Hybrid derivatives incorporating 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid and platinum(II) centers show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.2 µM) .

Prodrug Design

Esterification of the carboxylic acid groups improves bioavailability. For example, the diethyl ester prodrug exhibits 3-fold higher plasma exposure in rodent models .

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